2,3,4-Triphenylpyridine

Übersicht

Beschreibung

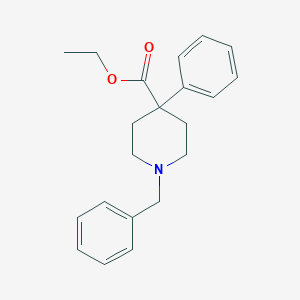

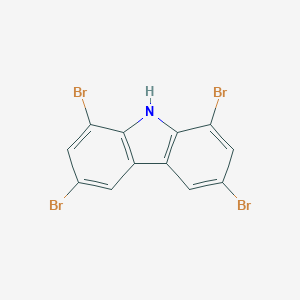

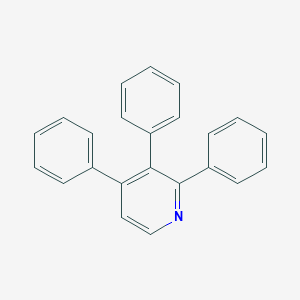

2,3,4-Triphenylpyridine is a chemical compound with the molecular formula C23H17N . It is a type of pyridine, which is a class of compounds that are widely used in the chemical industry and are present in many biologically active natural products .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves an oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneous catalyst . The transformation proceeds via the oxidative functionalization of the sp3 C–H bond in phenylacetic acid . Another method involves a one-pot synthesis by cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using Al/Ag3PO4 as a bimetallic catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with three phenyl groups . The average molecular weight is 307.388 Da .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions. In one method, an oxidative cyclization reaction occurs between ketoximes and phenylacetic acids . In another method, a cyclocondensation reaction occurs between aryl aldehyde, acetophenone derivative, and ammonium acetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Properties

2,3,4-Triphenylpyridine-containing compounds are pivotal in the synthesis of various materials, demonstrating versatility in applications. For instance, the compound has been utilized in the synthesis of aromatic polyimides, displaying excellent solubility, mechanical properties, and remarkable thermal stability, with high glass-transition temperatures and char yields, making it suitable for high-performance applications (Gu et al., 2015). Similarly, its incorporation in polymers like polyfluorenes modifies optical properties and enhances ion-responsive characteristics, making these materials promising for applications like fluorescent chemosensors and polymeric light-emitting diodes (PLEDs) (Yang et al., 2013).

Photophysical Applications

The molecule's utility extends to photophysical domains. It forms part of novel fluorescent materials exhibiting systematic photoluminescence properties, crucial for applications in fields like imaging and sensing (Liu et al., 2016). In a similar vein, star-shaped π-conjugated oligomers containing triphenylpyridine exhibit high solubility, thermal stability, and emit light in specific spectral regions, indicating their potential in optoelectronic devices (Jana & Ghorai, 2012).

Chemical Synthesis and Catalysis

This compound also plays a role in chemical synthesis and catalysis. For instance, it's involved in the formation of cyclometalated complexes, illustrating its reactivity and potential utility in catalytic processes or material synthesis (Broeckx et al., 2011). Moreover, it's used in oxidative cyclization reactions, serving as a key component in synthesizing complex organic structures, showcasing its versatility in organic chemistry (Le et al., 2019).

Photoluminescence and OLED Applications

The incorporation of this compound in organic light-emitting devices (OLEDs) as electron-transporting layers has been explored, with derivatives showing efficient deep-blue emissions, high electron mobilities, and favorable thermal properties. These materials are pivotal in enhancing the performance of OLEDs, indicating their significant role in advancing display technology (Li et al., 2011).

Analytical Applications

Moreover, this compound derivatives have been applied in enhancing mass spectrometric analysis of peptides, addressing challenges related to ionization efficiency and sensitivity. These applications underline the compound's role in improving analytical methodologies, particularly in proteomics and metabolomics (Waliczek et al., 2016).

Wirkmechanismus

Safety and Hazards

2,4,6-Triphenylpyridine is classified as Acute toxicity, Oral (Category 3), Skin irritation (Category 2), Serious eye damage (Category 1), Specific target organ toxicity - single exposure (Category 3), Respiratory system, and Chronic aquatic toxicity (Category 4) . It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,4-triphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-24-23(20-14-8-3-9-15-20)22(21)19-12-6-2-7-13-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPZQRDTKWINJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534684 | |

| Record name | 2,3,4-Triphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130318-01-3 | |

| Record name | 2,3,4-Triphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)